

(-)-(1R,3S)- β -Homocycloleucine physical properties

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Compound of Interest

Compound Name: (1R,3S)-3-Aminocyclopentanecarboxylic acid

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An In-depth Technical Guide to the Physical Properties of (-)-(1R,3S)- β -Homocycloleucine

Introduction

(-)-(1R,3S)- β -Homocycloleucine, a non-proteinogenic β -amino acid, represents a class of conformationally constrained residues that are of significant interest in the fields of medicinal chemistry and materials science. Its rigid cyclopentane backbone imparts unique structural motifs to peptides and other polymers, influencing their secondary structure, stability, and biological activity. As a chiral building block, the stereospecific physical properties of (-)-(1R,3S)- β -Homocycloleucine are critical for its application in the synthesis of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the core physical properties of this compound, supported by established experimental methodologies for their determination.

Chemical Identity and Molecular Structure

The foundational physical properties of a compound are dictated by its molecular structure. (-)-(1R,3S)- β -Homocycloleucine is systematically named (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid.^[1]

Property	Value	Source
Alternate Names	(-)-(1R,3S)-3-Aminocyclopentane carboxylic acid	[1]
CAS Number	71830-08-5	[2]
Molecular Formula	C6H11NO2	[2]
Molecular Weight	129.16 g/mol	[2]

The cyclopentane ring restricts the conformational freedom of the molecule compared to its linear counterpart, β -leucine. The cis relationship between the amino and carboxyl groups on the cyclopentane ring further defines its three-dimensional shape.

Crystalline State and Thermal Properties

(-)-(1R,3S)- β -Homocycloleucine is a white crystalline solid at room temperature.[3] The melting point of such a compound is a key indicator of its purity and the strength of its crystal lattice.

While a specific melting point for (-)-(1R,3S)- β -Homocycloleucine is not readily available in the literature, it can be precisely determined using Differential Scanning Calorimetry (DSC).[4][5] DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram. [6]

Experimental Protocol: Determination of Melting Point by DSC

- **Sample Preparation:** Accurately weigh 1-5 mg of (-)-(1R,3S)- β -Homocycloleucine into an aluminum DSC pan.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:** Heat the sample at a controlled rate, typically 5-10 °C/min, under an inert atmosphere (e.g., nitrogen).

- Data Analysis: The onset temperature of the endothermic peak in the resulting thermogram is reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.[6]

Fig. 1: Workflow for DSC analysis.

Optical Activity

As a chiral molecule, (-)-(1R,3S)- β -Homocycloleucine rotates the plane of polarized light. This property, known as optical activity, is a defining characteristic of enantiomers. The direction and magnitude of this rotation are quantified as the specific rotation, $[\alpha]$. [7]

While the specific rotation for the (-) enantiomer has not been explicitly reported, its enantiomer, (+)-(1S,3R)- β -Homocycloleucine, has a reported specific rotation of $[\alpha]_{D25} = +8 \pm 2^\circ$ ($c=1$ in H_2O). [8] By definition, enantiomers have specific rotations that are equal in magnitude but opposite in sign. [7] Therefore, the specific rotation of (-)-(1R,3S)- β -Homocycloleucine can be confidently stated as $[\alpha]_{D25} = -8 \pm 2^\circ$ ($c=1$ in H_2O).

Experimental Protocol: Measurement of Specific Rotation

- Solution Preparation: Accurately prepare a 1 g/100 mL ($c=1$) solution of (-)-(1R,3S)- β -Homocycloleucine in deionized water.
- Polarimeter Setup: Calibrate the polarimeter using a blank (deionized water). The light source is typically a sodium D-line (589 nm).
- Measurement: Fill a 1 dm sample tube with the prepared solution, ensuring no air bubbles are present. Place the tube in the polarimeter and record the observed rotation (α).
- Calculation: Calculate the specific rotation using the formula: $[\alpha] = \alpha / (l * c)$, where 'l' is the path length in decimeters and 'c' is the concentration in g/mL. [9]

Fig. 3: Workflow for solubility determination.

Spectroscopic Characterization

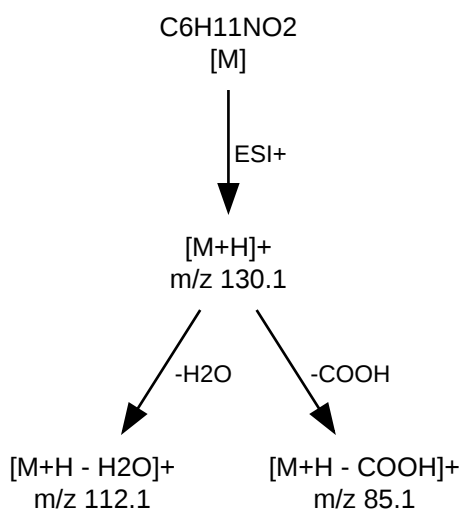
Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. [10] While specific spectra for (-)-(1R,3S)- β -Homocycloleucine are not available, the expected chemical shifts can be predicted based on its structure.

- ^1H NMR: The spectrum would show signals corresponding to the protons on the cyclopentane ring, the α -proton, and the β -protons. The chemical shifts and coupling patterns of the ring protons would be complex due to their diastereotopic nature. The α -proton (adjacent to the carboxyl group) and the proton on the carbon bearing the amino group would appear as distinct multiplets.
- ^{13}C NMR: The spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon would resonate at the lowest field (around 170-180 ppm), while the other five carbons of the cyclopentane ring would appear at higher fields.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For (-)-(1R,3S)- β -Homocycloleucine, the molecular ion peak $[\text{M}+\text{H}]^+$ would be observed at m/z 130.1. Common fragmentation pathways for amino acids include the loss of water (H_2O) and the loss of the carboxyl group (COOH) as carbon dioxide (CO_2).



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Fig. 4: Expected ESI-MS fragmentation.

Conclusion

This technical guide has synthesized the available information on the physical properties of (-)-(1R,3S)- β -Homocycloleucine. While specific experimental values for some properties like melting point and detailed spectroscopic data are not yet published, this guide provides a robust framework for their determination through established, reliable experimental protocols. The defined molecular structure, confirmed molecular weight, and inferred specific optical rotation provide a solid foundation for researchers, scientists, and drug development professionals working with this important chiral building block. The provided methodologies for thermal analysis, solubility determination, and spectroscopic characterization offer a clear path for the comprehensive physical characterization required for its effective application.

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